

An In-depth Technical Guide on the Physical Properties of Piperazin-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Piperazin-1-amine*

Cat. No.: *B1360318*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **piperazin-1-amine** (CAS No. 30651-60-6). The information contained herein is essential for professionals engaged in chemical synthesis, pharmaceutical formulation, and drug development, where a thorough understanding of a compound's physical characteristics is paramount for predicting its behavior, ensuring its purity, and designing effective experimental and manufacturing processes.

Core Physical Properties

The physical properties of **piperazin-1-amine** are fundamental to its handling, reactivity, and application in further research and development. While experimental data for some properties are limited, a combination of predicted values and data from analogous structures provides a robust profile.

Property	Value	Data Type	Source(s)
IUPAC Name	piperazin-1-amine	---	[1] [2]
Synonyms	1-Aminopiperazine, N-Aminopiperazine	---	[1] [3]
CAS Number	30651-60-6	---	[1] [4] [5]
Molecular Formula	C ₄ H ₁₁ N ₃	---	[2] [4]
Molecular Weight	101.15 g/mol	---	[4]
Physical Form	Low-melting solid or Clear liquid	Experimental	[3]
Melting Point	Low-melting solid	Descriptive	[3]
Boiling Point	163.1 °C (at 760 mmHg)	Predicted	[6]
Density	1.000 g/cm ³	Predicted	[3]
pKa	8.83	Predicted	[3]
LogP (Octanol/Water)	-1.2347	Calculated	[4]
Vapor Pressure	2.1 mmHg (at 25°C)	Calculated	[6]

Solubility Profile

Specific quantitative solubility data for **piperazin-1-amine** is not readily available in the literature. However, an inferred profile can be derived from its chemical structure—which features a polar piperazine ring and an amino group capable of hydrogen bonding—and the known properties of its parent compound, piperazine. Piperazine is freely soluble in water and also soluble in polar organic solvents like methanol and ethanol, but poorly soluble in non-polar solvents like diethyl ether.[\[7\]](#)[\[8\]](#)[\[9\]](#) A similar profile is expected for **piperazin-1-amine**.

Solvent Class	Solvent	Inferred Solubility	Rationale
Polar Protic	Water	High	The amine and piperazine nitrogen atoms can act as hydrogen bond donors and acceptors. The parent compound, piperazine, is highly water-soluble. [7] [8]
Methanol, Ethanol	High	Polar alcohols can engage in hydrogen bonding. A related compound, 1-Amino-4-Cyclopentenyl piperazine, is soluble in methanol. [10]	1-Amino-4-Cyclopentenyl piperazine, is soluble in methanol. [10]
Polar Aprotic	DMSO, Acetonitrile	Moderate to High	These solvents are effective at solvating polar molecules.
Non-Polar	Toluene, Hexane	Low	The molecule's overall polarity is too high for significant solubility in non-polar hydrocarbon solvents.
Ethers	Diethyl Ether	Low	Piperazine exhibits poor solubility in diethyl ether. [9]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a compound like **piperazin-1-amine**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

Methodology:

- Sample Preparation: A small amount of the dried, solid **piperazin-1-amine** is finely powdered.
- Capillary Loading: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to compact the sample into the sealed bottom, achieving a sample height of 2-3 mm.
- Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube with a heating oil bath). The sample should be positioned adjacent to the thermometer bulb or digital temperature sensor.
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Methodology:

- Sample Preparation: A small fusion tube is filled with 0.5-1 mL of liquid **piperazin-1-amine**.
- Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.
- Apparatus Setup: The fusion tube assembly is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling mineral oil.

- Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary will be expelled.
- Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary. Heating is then discontinued. The liquid will begin to cool, and the bubble stream will slow. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values, which impacts its solubility, absorption, and receptor binding.

Methodology:

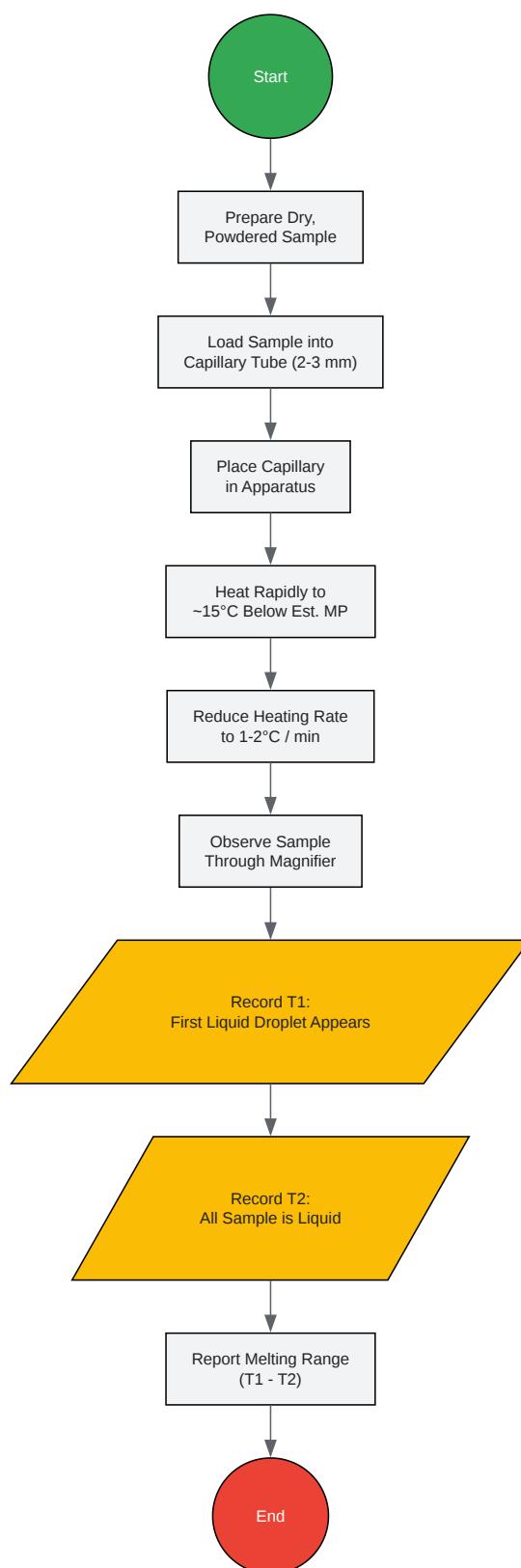
- Solution Preparation: A solution of **piperazin-1-amine** of known concentration (e.g., 0.01 M) is prepared in deionized water. The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.
- Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution.
- Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
- Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. The process is continued until the pH curve shows a clear inflection point.
- Analysis: The pKa is determined from the titration curve. For a base, the pKa corresponds to the pH at the half-equivalence point (the point where half of the base has been protonated). This can be found by identifying the inflection point (equivalence point) and determining the pH at half the volume of titrant added to reach that point.

LogP (Partition Coefficient) Determination (OECD 107 Shake-Flask Method)


The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its pharmacokinetic properties, including absorption and distribution.

Methodology:

- Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.
- Sample Preparation: A stock solution of **piperazin-1-amine** is prepared in the aqueous phase.
- Partitioning: A measured volume of the n-octanol phase and the aqueous stock solution are combined in a separatory funnel. The ratio of the two phases is chosen based on the expected LogP value.
- Equilibration: The funnel is shaken gently for a set period to allow for the compound to partition between the two phases until equilibrium is reached. To prevent emulsion formation, centrifugation is the preferred method for phase separation.
- Concentration Analysis: The concentration of **piperazin-1-amine** in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV or GC-MS).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (LogP).


Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the study of **piperazin-1-amine**.

[Click to download full resolution via product page](#)

Caption: Relationship between physical properties and drug development.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for melting point determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Aminopiperazine | C4H11N3 | CID 147392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PIPERAZIN-1-AMINE | CAS 30651-60-6 [matrix-fine-chemicals.com]
- 3. 1-AMINO PIPERAZINE | 30651-60-6 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 1-AMINO PIPERAZINE | 30651-60-6 [chemicalbook.com]
- 6. 1-AMINO PIPERAZINE, CAS No. 30651-60-6 - iChemical [ichemical.com]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. britiscientific.com [britiscientific.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of Piperazin-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360318#piperazin-1-amine-physical-properties\]](https://www.benchchem.com/product/b1360318#piperazin-1-amine-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com